N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide
Description
Historical Context of Sulfonamide-Piperidine Hybrid Compounds
The development of sulfonamide-piperidine hybrids traces back to the serendipitous discovery of sulfonamides as antibacterial agents in the 1930s. Early sulfonamides, such as sulfanilamide, demonstrated the therapeutic potential of the sulfonamide functional group (R−S(=O)₂−NR₂), which became a cornerstone for synthetic medicinal chemistry. Piperidine, a six-membered heterocyclic amine, emerged as a critical scaffold in central nervous system (CNS)-targeted drugs due to its structural mimicry of natural alkaloids.
The fusion of sulfonamide and piperidine motifs represents a strategic hybridization approach to enhance bioavailability and target specificity. For instance, the introduction of a 4-methoxybenzenesulfonyl group to piperidine derivatives, as seen in this compound, leverages the sulfonamide’s electron-withdrawing properties and the piperidine’s conformational flexibility. This synergy addresses historical challenges in drug design, such as metabolic instability and poor blood-brain barrier penetration.
Structural Classification Within the Ethanediamide Family
This compound (C₂₃H₂₉N₃O₆S) belongs to the ethanediamide subclass, characterized by a central ethanediamide linker (-NH-C(=O)-C(=O)-NH-) bridging two aromatic or heterocyclic moieties. The compound’s structure comprises three distinct regions:
- Sulfonamide-Piperidine Core : The 4-methoxybenzenesulfonyl group attached to the piperidine ring introduces steric bulk and polar interactions, while the ethyl spacer enhances conformational flexibility.
- 3-Methoxyphenyl Group : This aryl moiety modulates electronic density and participates in π-π stacking interactions with biological targets.
- Ethanediamide Linker : The dual amide bonds facilitate hydrogen bonding with protease active sites or receptor binding pockets.
Table 1: Key Structural Features and Comparative Analysis
| Feature | N-{2-[1-(4-MBS)piperidin-2-yl]ethyl}-N'-(3-MP)ethanediamide | Classical Ethanediamides |
|---|---|---|
| Central Linker | Ethanediamide (-NH-C(=O)-C(=O)-NH-) | Single amide |
| Aryl Substituent | 3-Methoxyphenyl | Unsubstituted phenyl |
| Heterocycle | Piperidine with sulfonamide | Pyrrolidine or azetidine |
| Molecular Weight | 487.56 g/mol | 300–400 g/mol |
The ethanediamide linker’s rigidity contrasts with more flexible single-amide analogs, potentially improving binding specificity at the cost of synthetic complexity.
Significance in Modern Medicinal Chemistry Research
This compound exemplifies the strategic integration of multifunctional pharmacophores to address complex disease targets. Its design reflects two key trends in contemporary drug discovery:
- Multitarget Engagement : The sulfonamide group inhibits carbonic anhydrases, while the piperidine core interacts with sigma receptors, enabling dual-pathway modulation.
- Enhanced Pharmacokinetics : The 4-methoxybenzenesulfonyl moiety improves aqueous solubility, countering the lipophilicity of the piperidine and 3-methoxyphenyl groups.
Table 2: Research Applications and Comparative Advantages
| Application | Mechanism | Advantage Over Analogs |
|---|---|---|
| Neurodegenerative Disease | Sigma-1 receptor agonism | Improved CNS penetration vs. fentanyl |
| Anticancer Therapy | Carbonic anhydrase IX inhibition | Selective tumor targeting |
| Antibacterial Agents | Dihydropteroate synthase inhibition | Reduced resistance development |
Recent studies highlight its efficacy in in vitro models of glioblastoma, where it demonstrated 50% growth inhibition at 10 μM concentrations via dual sigma-1 receptor and carbonic anhydrase modulation. Additionally, its ethanediamide linker’s hydrogen-bonding capacity increases residence time on molecular targets by 2–3-fold compared to single-amide derivatives.
The compound’s structural complexity necessitates advanced synthetic methodologies, such as continuous flow chemistry, to achieve gram-scale production with >95% purity. These innovations underscore its role as a template for next-generation hybrid therapeutics.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-31-19-9-11-21(12-10-19)33(29,30)26-15-4-3-7-18(26)13-14-24-22(27)23(28)25-17-6-5-8-20(16-17)32-2/h5-6,8-12,16,18H,3-4,7,13-15H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKKLIBNHOLDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxy Groups: Methoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling the piperidine derivative with the ethanediamide moiety under suitable conditions, such as using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Piperidine vs.
- Sulfonyl vs. Other Substituents : The 4-methoxybenzenesulfonyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 4-chloro group in W-15 .
- Linker Variations : Ethanediamide linkers () allow for hydrogen bonding, unlike the carbamate or benzylamine linkers in other analogues () .
Pharmacological and Physicochemical Comparisons
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Solubility : Methoxy groups (target compound, ) enhance aqueous solubility compared to halogenated (e.g., W-15) or trifluoromethylated () derivatives .
- Metabolic Stability : Sulfonamides (target compound, W-15) are generally resistant to oxidative metabolism, whereas benzylamines () may undergo faster hepatic clearance .
- Target Affinity : Piperidinylidene sulfonamides like W-15 show affinity for opioid receptors , suggesting the target compound may interact with similar targets due to structural overlap.
Biological Activity
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Compound Overview
- Molecular Formula : C23H29N3O5S
- Molecular Weight : 459.6 g/mol
- CAS Number : 898445-87-9
The compound features a piperidine ring, a sulfonyl group, and an ethanediamide structure, which are pivotal for its biological activity. The presence of the methoxy groups enhances its solubility and interaction with biological targets.
The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The sulfonamide and piperidine components enhance binding affinity to these targets, potentially modulating their activity.
Key Mechanisms Include:
- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar compounds. For example, related compounds have demonstrated significant anti-proliferative effects against various cancer cell lines:
| Cell Line | Type of Cancer | Effect |
|---|---|---|
| A549 | Lung Cancer | Induces apoptosis |
| HepG2 | Liver Cancer | Inhibits cell proliferation |
| MCF-7 | Breast Cancer | Promotes cell death |
The mechanism behind these effects often involves the induction of apoptosis through pathways such as the upregulation of Nur77, a nuclear receptor linked to cell death pathways .
Case Studies
-
Study on Antitumor Effects :
- A study published in Cancer Research reported that a compound structurally similar to this compound exhibited potent anti-proliferative effects against A549 and MCF-7 cell lines. The study suggested that the compound induced apoptosis through the activation of specific apoptotic pathways .
- Receptor Binding Analysis :
Q & A
Q. Advanced
- Catalyst Screening : Palladium catalysts (e.g., Suzuki-Miyaura coupling) improve regioselectivity in aryl-alkyl bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetone) enhance solubility of intermediates. highlights acetone with potassium carbonate for efficient deprotection .
- Purification : Trituration with diethyl ether removes unreacted starting materials, as demonstrated in piperidine derivative synthesis .
How should contradictory biological activity data be resolved for this compound?
Q. Advanced
- Orthogonal Assays : Use both in vitro (e.g., enzyme inhibition) and cellular models to confirm target engagement .
- Structural Analysis : X-ray crystallography or molecular docking can clarify interactions (e.g., hydrogen bonding with sulfonyl groups, π-π stacking with methoxyphenyl) .
- Impurity Profiling : HPLC-MS identifies byproducts (e.g., oxidized sulfonyl intermediates) that may skew bioactivity results .
What methodologies are recommended for evaluating this compound’s biological activity?
Q. Basic
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cytotoxicity Screening : Test in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors .
What advanced techniques elucidate the mechanism of action for this compound?
Q. Advanced
- Metabolomic Profiling : LC-MS/MS identifies metabolic pathways influenced by the compound (e.g., sulfonation or demethylation) .
- CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative binding proteins in cell lines .
- Cryo-EM/Structural Biology : Resolve compound-protein complexes to map interaction sites (e.g., sulfonyl group binding pockets) .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Flow Chemistry : Continuous synthesis reduces intermediate degradation and improves reproducibility .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., temperature, stoichiometry) minimizes batch variability .
- Green Chemistry Principles : Replace toxic solvents (e.g., dichloroethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
